Cas no 20707-69-1 (syn-4-nitrobenzaldoxime)

syn-4-nitrobenzaldoxime 化学的及び物理的性質
名前と識別子
-
- syn-4-nitrobenzaldoxime
- SYN-4-NITROBENZALDOXIME [DEPROTECTING AGENT]
- MFCD00165078
- 4-Nitrobenzaldehyde oxime, cis
- (E)-4-Nitrobenzaldehyde oxime
- 1129-37-9
- Benzaldehyde,4-nitro-,oxime,[C(Z)]-
- (NZ)-N-[(4-nitrophenyl)methylidene]hydroxylamine
- NSC68355
- WLN: WNR D1UNQ
- NSC-68355
- Benzaldehyde, 4-nitro-, oxime, (Z)-
- (1Z)-4-nitrobenzaldehyde oxime
- syn-p-Nitrobenzaldoxime
- p-Nitrobenzaldoxime
- NS00045290
- J-002877
- Benzaldehyde, p-nitro-, oxime, (Z)-
- 20707-69-1
- Benzaldehyde, 4-nitro-, oxime, [C(Z)]-
- 3717-20-2
- N0487
- AB7658
- anti-p-Nitrobenzaldoxime
- SCHEMBL1277010
- p-Nitro-anti-benzaldoxime
- D91719
-
- MDL: S161291
- インチ: InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5-
- InChIKey: WTLPAVBACRIHHC-YVMONPNESA-N
- SMILES: C1=CC(=CC=C1C=NO)[N+](=O)[O-]
計算された属性
- 精确分子量: 166.03788
- 同位素质量: 166.03784206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 2
- XLogP3: 何もない
- トポロジー分子極性表面積: 78.4Ų
じっけんとくせい
- Color/Form: {「from」:「zh」、「to」:「en」、「trans _ result」:[{「src」:「>>>>>>」、「dst」:「未確定」{、{「src=」:「2.>>>>>0>5 bc 6>uf08 g/mL、25/4>u2103>uf09」、「gst」:「2。密度(g/ml、25 /4 u 2103)”
- PSA: 75.73
syn-4-nitrobenzaldoxime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-487587-25 g |
syn-4-Nitrobenzaldoxime, |
20707-69-1 | 25g |
¥1,790.00 | 2023-07-10 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161291-25G |
syn-4-nitrobenzaldoxime |
20707-69-1 | >85.0%(GC) | 25g |
¥761.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0487-25g |
syn-4-nitrobenzaldoxime |
20707-69-1 | 85.0%(GC) | 25g |
¥590.0 | 2022-06-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-487587-25g |
syn-4-Nitrobenzaldoxime, |
20707-69-1 | 25g |
¥1790.00 | 2023-09-05 |
syn-4-nitrobenzaldoxime 関連文献
-
1. Nitrile-forming eliminations from oxime ethersAnthony F. Hegarty,Patrick J. Tuohey J. Chem. Soc. Perkin Trans. 2 1980 1313
syn-4-nitrobenzaldoximeに関する追加情報
Recent Advances in the Study of syn-4-nitrobenzaldoxime (CAS: 20707-69-1): A Comprehensive Research Brief
The chemical compound syn-4-nitrobenzaldoxime (CAS: 20707-69-1) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The compound, characterized by its nitrobenzene and oxime functional groups, has been investigated for its role in various biochemical pathways and as a precursor for more complex molecules.
Recent studies have highlighted the unique properties of syn-4-nitrobenzaldoxime, particularly its ability to act as a ligand in metal-organic frameworks (MOFs) and its potential as an inhibitor of specific enzymes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting cytochrome P450 enzymes, which are critical in drug metabolism. This finding opens new avenues for developing novel therapeutic agents targeting metabolic disorders.
In addition to its biochemical applications, syn-4-nitrobenzaldoxime has been explored for its role in chemical synthesis. A 2022 paper in Organic Letters detailed a novel method for synthesizing this compound with high yield and purity, using a one-pot reaction under mild conditions. This advancement is particularly significant for industrial-scale production, where efficiency and cost-effectiveness are paramount.
Further research has delved into the structural and electronic properties of syn-4-nitrobenzaldoxime. Computational studies, such as those employing density functional theory (DFT), have provided insights into its molecular geometry and reactivity. These studies are crucial for understanding how the compound interacts with biological targets and for designing derivatives with enhanced properties.
Despite these promising developments, challenges remain. For example, the compound's stability under physiological conditions and its pharmacokinetic profile require further investigation. Ongoing research aims to address these gaps, with preliminary results suggesting that structural modifications could improve its bioavailability and reduce potential toxicity.
In conclusion, syn-4-nitrobenzaldoxime (CAS: 20707-69-1) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique properties and diverse applications underscore the need for continued exploration. Future studies should focus on optimizing its synthesis, elucidating its mechanism of action, and evaluating its therapeutic potential in preclinical models.
20707-69-1 (syn-4-nitrobenzaldoxime) Related Products
- 6635-41-2(2-nitrobenzaldoxime)
- 1379864-92-2(2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid)
- 99111-95-2((4-fluoro-2-methoxyphenyl)hydrazine)
- 2210141-33-4(4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)
- 884010-25-7(5-Bromobenzobthiophene-2-boronic acid)
- 2138085-50-2(3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine)
- 518048-05-0(Raltegravir)
- 1339604-08-8(5-[(2,2,2-trifluoroethyl)amino]pyrazine-2-carboxylic acid)
- 2418671-49-3(Tert-butyl 2-({[5-azido-3-(2-methoxy-2-oxoethyl)-2-methylphenyl]methyl}amino)acetate)
- 1396673-35-0(2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide)




